[(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate NMN zwitterion is a nicotinamide mononucleotide. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a NMN(+). It is a conjugate acid of a NMN(-).
Nicotinamide ribotide, also known as NMN or beta-NMN, belongs to the class of organic compounds known as nicotinamide nucleotides. These are pyridine nucleotides, in which the pyridine base is nicotinamide or a derivative thereof. Nicotinamide ribotide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinamide ribotide has been found in human placenta tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nicotinamide ribotide is primarily located in the cytoplasm, mitochondria and nucleus. Nicotinamide ribotide exists in all eukaryotes, ranging from yeast to humans. Nicotinamide ribotide participates in a number of enzymatic reactions. In particular, Nicotinamide ribotide can be biosynthesized from nicotinamide riboside; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. Furthermore, Nicotinamide ribotide can be biosynthesized from niacinamide and phosphoribosyl pyrophosphate; which is catalyzed by the enzyme nicotinamide phosphoribosyltransferase. Furthermore, Nicotinamide ribotide can be biosynthesized from nicotinamide riboside through the action of the enzyme nicotinamide riboside kinase. Finally, Nicotinamide ribotide can be converted into NAD; which is catalyzed by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase. In humans, nicotinamide ribotide is involved in the nicotinate and nicotinamide metabolism pathway.
3-Carbamoyl-1-beta-D-ribofuranosyl pyridinium hydroxide-5'phosphate, inner salt. A nucleotide in which the nitrogenous base, nicotinamide, is in beta-N-glycosidic linkage with the C-1 position of D-ribose. Synonyms: Nicotinamide Ribonucleotide; NMN.
Brand Name: Vulcanchem
CAS No.: 1094-61-7
VCID: VC0537173
InChI: InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p-1/t7-,8-,9-,11-/m1/s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N
Molecular Formula: C11H16N2O8P+
Molecular Weight: 334.22 g/mol

[(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

CAS No.: 1094-61-7

Inhibitors

VCID: VC0537173

Molecular Formula: C11H16N2O8P+

Molecular Weight: 334.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate - 1094-61-7

CAS No. 1094-61-7
Product Name [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Molecular Formula C11H16N2O8P+
Molecular Weight 334.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p-1/t7-,8-,9-,11-/m1/s1
Standard InChIKey DAYLJWODMCOQEW-TURQNECASA-N
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)N
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N
Appearance Solid powder
Physical Description Solid
Description NMN zwitterion is a nicotinamide mononucleotide. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a NMN(+). It is a conjugate acid of a NMN(-).
Nicotinamide ribotide, also known as NMN or beta-NMN, belongs to the class of organic compounds known as nicotinamide nucleotides. These are pyridine nucleotides, in which the pyridine base is nicotinamide or a derivative thereof. Nicotinamide ribotide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinamide ribotide has been found in human placenta tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nicotinamide ribotide is primarily located in the cytoplasm, mitochondria and nucleus. Nicotinamide ribotide exists in all eukaryotes, ranging from yeast to humans. Nicotinamide ribotide participates in a number of enzymatic reactions. In particular, Nicotinamide ribotide can be biosynthesized from nicotinamide riboside; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. Furthermore, Nicotinamide ribotide can be biosynthesized from niacinamide and phosphoribosyl pyrophosphate; which is catalyzed by the enzyme nicotinamide phosphoribosyltransferase. Furthermore, Nicotinamide ribotide can be biosynthesized from nicotinamide riboside through the action of the enzyme nicotinamide riboside kinase. Finally, Nicotinamide ribotide can be converted into NAD; which is catalyzed by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase. In humans, nicotinamide ribotide is involved in the nicotinate and nicotinamide metabolism pathway.
3-Carbamoyl-1-beta-D-ribofuranosyl pyridinium hydroxide-5'phosphate, inner salt. A nucleotide in which the nitrogenous base, nicotinamide, is in beta-N-glycosidic linkage with the C-1 position of D-ribose. Synonyms: Nicotinamide Ribonucleotide; NMN.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Nicotinamide Mononucleotide; NMN; β-NMN; β-Nicotinamide mononucleotide;
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7: Hasegawa K. Novel tubular-glomerular interplay in diabetic kidney disease mediated by sirtuin 1, nicotinamide mononucleotide, and nicotinamide adenine dinucleotide Oshima Award Address 2017. Clin Exp Nephrol. 2019 Mar 11. doi: 10.1007/s10157-019-01719-4. [Epub ahead of print] Review. PubMed PMID: 30859351.
8: Klimova N, Long A, Kristian T. Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3-dependent mechanism in male mice. J Neurosci Res. 2019 Aug;97(8):975-990. doi: 10.1002/jnr.24397. Epub 2019 Feb 23. PubMed PMID: 30801823; PubMed Central PMCID: PMC6565489.
9: Poddar SK, Sifat AE, Haque S, Nahid NA, Chowdhury S, Mehedi I. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule. Biomolecules. 2019 Jan 21;9(1). pii: E34. doi: 10.3390/biom9010034. Review. PubMed PMID: 30669679; PubMed Central PMCID: PMC6359187.
10: Klimova N, Kristian T. Multi-targeted Effect of Nicotinamide Mononucleotide on Brain Bioenergetic Metabolism. Neurochem Res. 2019 Jan 19. doi: 10.1007/s11064-019-02729-0. [Epub ahead of print] PubMed PMID: 30661231.
11: Johnson S, Wozniak DF, Imai S. CA1 Nampt knockdown recapitulates hippocampal cognitive phenotypes in old mice which nicotinamide mononucleotide improves. NPJ Aging Mech Dis. 2018 Nov 8;4:10. doi: 10.1038/s41514-018-0029-z. eCollection 2018. PubMed PMID: 30416740; PubMed Central PMCID: PMC6224504.
12: Liang H, Gao J, Zhang C, Li C, Wang Q, Fan J, Wu Z, Wang Q. Nicotinamide mononucleotide alleviates Aluminum induced bone loss by inhibiting the TXNIP-NLRP3 inflammasome. Toxicol Appl Pharmacol. 2019 Jan 1;362:20-27. doi: 10.1016/j.taap.2018.10.006. Epub 2018 Oct 4. PubMed PMID: 30292833.
13: Pottorf T, Mann A, Fross S, Mansel C, Vohra BPS. Nicotinamide Mononucleotide Adenylyltransferase 2 maintains neuronal structural integrity through the maintenance of golgi structure. Neurochem Int. 2018 Dec;121:86-97. doi: 10.1016/j.neuint.2018.09.010. Epub 2018 Sep 29. PubMed PMID: 30278188.
14: Sims CA, Guan Y, Mukherjee S, Singh K, Botolin P, Davila A Jr, Baur JA. Nicotinamide mononucleotide preserves mitochondrial function and increases survival in hemorrhagic shock. JCI Insight. 2018 Sep 6;3(17). pii: 120182. doi: 10.1172/jci.insight.120182. eCollection 2018 Sep 6. PubMed PMID: 30185676; PubMed Central PMCID: PMC6171817.
15: Marinescu GC, Popescu RG, Stoian G, Dinischiotu A. β-nicotinamide mononucleotide (NMN) production in Escherichia coli. Sci Rep. 2018 Aug 16;8(1):12278. doi: 10.1038/s41598-018-30792-0. PubMed PMID: 30115969; PubMed Central PMCID: PMC6095924.
16: ERRATUM: Structural insights into Plasmodium falciparum nicotinamide mononucleotide adenylyltransferase: oligomeric assembly". Mem Inst Oswaldo Cruz. 2018;113(9):e180073ER. doi: 10.1590/0074-02760180073er. Epub 2018 Aug 9. PubMed PMID: 30110070; PubMed Central PMCID: PMC6088553.
17: Contreras-Rodríguez LE, Marin-Mogollon CY, Sánchez-Mejía LM, Ramírez-Hernández MH. Structural insights into Plasmodium falciparum nicotinamide mononucleotide adenylyltransferase: oligomeric assembly. Mem Inst Oswaldo Cruz. 2018 Jul 10;113(9):e180073. doi: 10.1590/0074-02760180073. Erratum in: Mem Inst Oswaldo Cruz. 2018;113(9):e180073ER. PubMed PMID: 29995110; PubMed Central PMCID: PMC6037046.
18: Nadtochiy SM, Wang YT, Nehrke K, Munger J, Brookes PS. Cardioprotection by nicotinamide mononucleotide (NMN): Involvement of glycolysis and acidic pH. J Mol Cell Cardiol. 2018 Aug;121:155-162. doi: 10.1016/j.yjmcc.2018.06.007. Epub 2018 Jun 26. PubMed PMID: 29958828; PubMed Central PMCID: PMC6103815.
19: Marinescu GC, Popescu RG, Dinischiotu A. Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells. Sci Rep. 2018 Mar 13;8(1):4433. doi: 10.1038/s41598-018-22806-8. PubMed PMID: 29535407; PubMed Central PMCID: PMC5849608.
20: Konishi K, Ueda S, Kawano M, Osawa S, Tamura T, Hokazono E, Kayamori Y, Sakasegawa SI. Characterization and application of a novel nicotinamide mononucleotide adenylyltransferase from Thermus thermophilus HB8. J Biosci Bioeng. 2018 Apr;125(4):385-389. doi: 10.1016/j.jbiosc.2017.10.017. Epub 2017 Nov 27. PubMed PMID: 29175123.
PubChem Compound 23617374
Last Modified Nov 11 2021
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